2-(2-Ethylphenyl)pyridine
Description
2-(2-Ethylphenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 2-ethylphenyl group. This structure combines the aromaticity of pyridine with the lipophilic character of the ethylphenyl substituent, influencing its physicochemical and electronic properties.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(2-ethylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14-13/h3-10H,2H2,1H3 |
InChI Key |
GNDJWEKLPSUISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with 2-ethylphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted pyridines.
Scientific Research Applications
2-(2-Ethylphenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
*Estimated based on analogs.
Physicochemical Properties
- Melting Points : Chloro- and nitro-substituted pyridines exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas alkyl-substituted analogs (e.g., ethyl or hexyl) likely have lower melting points .
- Spectroscopic Data: 1H NMR: Ethyl groups typically show δH ~1.2–1.4 ppm (triplet, CH3) and δH ~2.6–3.0 ppm (quartet, CH2), distinct from aminoethyl (δH ~2.8–3.2 ppm) or phosphine-containing derivatives . IR: Absence of strong electron-withdrawing groups (e.g., NO2, Cl) in this compound reduces ring electron deficiency compared to analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
